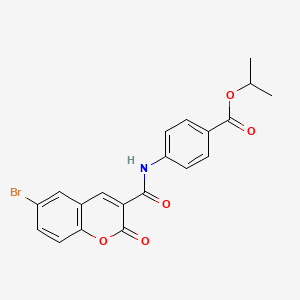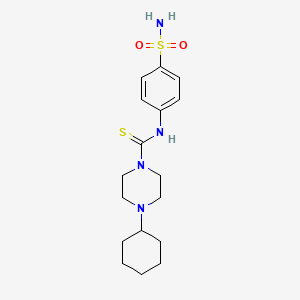
6-bromo-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
6-bromo-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom at the 6th position, a cycloheptyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the chromene ring.
Vorbereitungsmethoden
The synthesis of 6-bromo-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate.
Knoevenagel Condensation: These starting materials undergo a Knoevenagel condensation reaction in the presence of a catalyst such as trifluoroacetic acid to form 6-bromo-2-oxo-2H-chromene-3-carbonitrile.
Cyclization and Amidation: The intermediate product is then subjected to cyclization and amidation reactions with cycloheptylamine to yield the final product, this compound.
Analyse Chemischer Reaktionen
6-bromo-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and can be used in the development of new chromene-based drugs.
Industry: Its unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits pancreatic lipase by binding to its active site, preventing the hydrolysis of triglycerides into free fatty acids and glycerol.
Molecular Interactions: It interacts with key amino acids in the enzyme’s active site, stabilizing the enzyme-inhibitor complex and reducing its activity.
Vergleich Mit ähnlichen Verbindungen
6-bromo-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound features a methyl group instead of a cycloheptyl group, resulting in different biological activities and reactivity.
6-bromo-2-oxo-2H-chromene-3-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
6-bromo-N-cycloheptyl-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c18-12-7-8-15-11(9-12)10-14(17(21)22-15)16(20)19-13-5-3-1-2-4-6-13/h7-10,13H,1-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNYDDMPASXDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![diethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}isophthalate](/img/structure/B3597218.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B3597226.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3597240.png)

![[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETATE](/img/structure/B3597256.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3597260.png)



